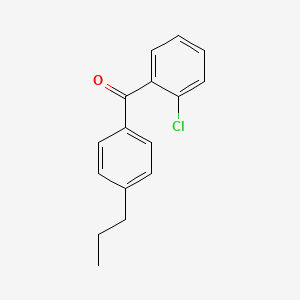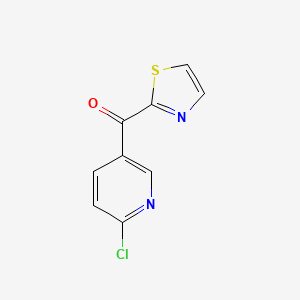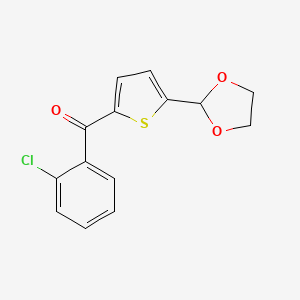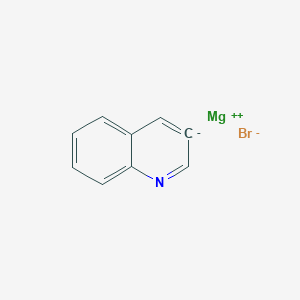
3-Quinolylmagnesium bromide
Descripción general
Descripción
3-Quinolylmagnesium bromide is a type of organomagnesium compound, which is often used in Grignard reactions . The molecular formula of 3-Quinolylmagnesium bromide is C9H6BrMgN and it has a molecular weight of 232.36 .
Synthesis Analysis
The synthesis of 3-Quinolylmagnesium bromide typically involves a Grignard reaction, which is formed by the reaction of magnesium metal with an organic halide in diethyl ether . The halide can be iodine (most reactive), bromine, or chlorine (least reactive) .
Molecular Structure Analysis
The molecular structure of 3-Quinolylmagnesium bromide consists of a quinolyl group (a bicyclic compound with a benzene ring fused to a pyridine ring) bonded to a magnesium bromide group . The exact structure can be determined using high-resolution mass spectrometry .
Chemical Reactions Analysis
3-Quinolylmagnesium bromide, as a Grignard reagent, is highly reactive and can participate in a variety of chemical reactions. It can react with carbonyl compounds to form carbon-carbon single bonds, an important route for the synthesis of alcohols . It can also react with water and oxygen, so care must be taken during its preparation .
Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
3-Quinolylmagnesium bromide is utilized in cross-coupling reactions. For example, bromoquinolines are converted to lithium tri(quinolyl)magnesates, which are then involved in catalyzed cross-coupling reactions with heteroaryl bromides and chlorides, leading to functionalized quinolines (Dumouchel et al., 2003).
Synthesis of Functionalized Quinolines
Another significant application is in the synthesis of functionalized quinolines. Organomagnesium derivatives formed from bromoquinolines are quenched by various electrophiles to afford these functionalized quinolines (Dumouchel et al., 2003).
Role in Organic Chemistry
In organic chemistry, 3-Quinolylmagnesium bromide is used in the formation of π-complexes with transition metals. This has implications in understanding the mechanisms of rearrangement of σ-bonded organochromium compounds (Sneeden, Zeiss, & Anderes, 1964).
Synthesis of Polyhydroxylated Compounds
It plays a role in the synthesis of novel polyhydroxylated quinolizidines and azaspiro[4.5]decanes. A key step in this process involves an addition reaction followed by intramolecular displacement (Malik, Witkowski, Ceborska, & Jarosz, 2013).
Reactivity Studies
Studies on the reactivity of lithium tri(quinolinyl)magnesates, derived from bromoquinolines, have been conducted. These derivatives are involved in metal-catalyzed coupling reactions, further emphasizing their utility in organic synthesis (Dumouchel et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
magnesium;3H-quinolin-3-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-2,4-7H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVUNWQOHZGBNG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]C=N2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1614129.png)

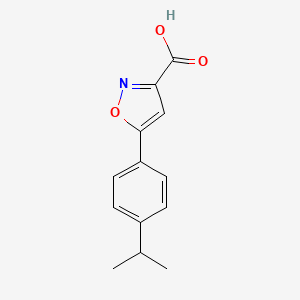
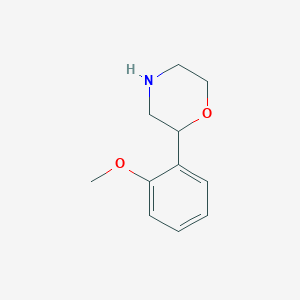
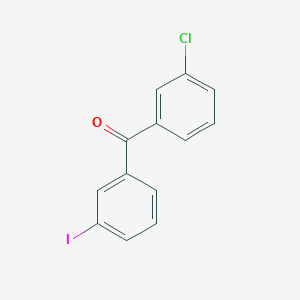


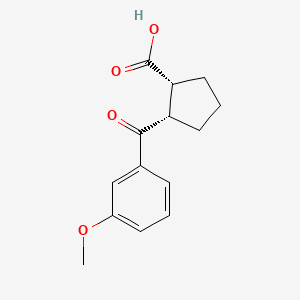
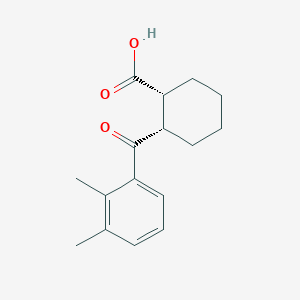
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)
